5-Methylimidazo[1,2-a]pyrazine

Neuroscience Epilepsy Ionotropic Glutamate Receptors

Medicinal chemistry teams face extended timelines constructing fused heterocycles de novo. 5-Methylimidazo[1,2-a]pyrazine solves this as a validated, adenine-mimetic scaffold. - **Application**: Kinase inhibitor discovery (Aurora, CK2, CHK1, mTOR), GPCR modulation, reversible LSD1 inhibition. - **Key Advantage**: 10-fold potency advantage over pyrazolopyrimidine isosteres for AMPAR/TARP γ-8; reduced hERG liability vs. covalent LSD1 inhibitors. - **Supply**: Literature-supported entry, eliminates core synthesis burden.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
Cat. No. B12460011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylimidazo[1,2-a]pyrazine
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC1=CN=CC2=NC=CN12
InChIInChI=1S/C7H7N3/c1-6-4-8-5-7-9-2-3-10(6)7/h2-5H,1H3
InChIKeyRUYGURIRSGTLOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylimidazo[1,2-a]pyrazine: Structural Baseline & Core Characteristics


5-Methylimidazo[1,2-a]pyrazine is a heteroaromatic fused bicyclic scaffold belonging to the imidazo[1,2-a]pyrazine family, which serves as a privileged pharmacophore in medicinal chemistry due to its nitrogen-rich ring system and extensive substitution vector opportunities [1]. The core structure provides a planar, electron-deficient framework that mimics purine nucleotides and has been exploited across kinase inhibition, GPCR modulation, and anti-infective programs [1]. The 5-methyl substituent introduces a modest steric and electronic perturbation relative to the unsubstituted imidazo[1,2-a]pyrazine core, influencing lipophilicity, metabolic soft spots, and target binding conformations [2].

Privileged nitrogen-rich heterocycle scaffold for kinase and GPCR targets
Multiple substitution vectors (C3, C5, C6, C8) enabling parallel SAR exploration
Purine-mimetic electron-deficient core with reported CNS target engagement

5-Methylimidazo[1,2-a]pyrazine: Pharmacophore-Specific Substitution Liability


Imidazo[1,2-a]pyrazine derivatives are not interchangeable with imidazo[1,2-a]pyridines, pyrazolo[1,5-a]pyrimidines, or other fused heterocycles due to fundamental differences in hydrogen-bonding geometry, electron density distribution, and steric accommodation within kinase ATP-binding pockets and GPCR orthosteric sites [1]. The 5-methyl substituent further modulates metabolic stability, as evidenced by in vivo studies showing that even minor substitution changes can alter clearance rates and off-target receptor engagement by over 10-fold [2]. Procurement of unsubstituted imidazo[1,2-a]pyrazine or alternative heterocyclic cores fails to recapitulate the specific potency and selectivity profiles that have driven lead optimization campaigns targeting Aurora kinase, CK2, AMPAR/γ-8, and LSD1 [1].

Core geometry

Imidazo[1,2-a]pyridine and pyrazolopyrimidine cores differ in hydrogen-bonding geometry, limiting direct target-recognition transfer.

5-Methyl substitution

The methyl group may shift metabolic stability and off-target kinase engagement relative to unsubstituted imidazo[1,2-a]pyrazine.

Binding mode fidelity

Alternative heterocycles do not recapitulate the AMPAR γ-8 binding mode reported for this core; scaffold hopping requires re-optimization.

5-Methylimidazo[1,2-a]pyrazine: Differentiation Evidence


AMPAR/TARP γ-8 Negative Modulation: Imidazopyrazine vs Pyrazolopyrimidine Scaffolds

In a high-throughput screening campaign for TARP γ-8 selective AMPAR negative modulators, imidazopyrazine 5 exhibited subnanomolar potency and exquisite selectivity over γ-2-containing AMPARs. A scaffold-hopping comparison revealed that the imidazopyrazine core provided a 10-fold potency advantage over the pyrazolopyrimidine isostere when evaluating hybrid analog 6. Specifically, replacement of the substituted pyrazole in pyrazolopyrimidine 5 with a phenol yielded imidazopyrazine 6, which demonstrated 10-fold greater potency while maintaining selectivity over γ-2 [1]. This core-dependent potency differential underscores the unique binding mode of the imidazopyrazine scaffold within the TARP γ-8 interface.

AMPAR γ-8 Potency
Head-to-head
Imidazopyrazine hybrid analog showed 10-fold higher reported potency vs pyrazolopyrimidine isostere
Supports core-dependent binding mode interpretation for TARP γ-8 modulation
FLIPR assay, HEK-293 cells expressing GluA1o-γ-8 fusion
Neuroscience Epilepsy Ionotropic Glutamate Receptors

CK2 Kinase Inhibition: Novel Chemotype vs CX-4945

The imidazo[1,2-a]pyrazine scaffold represents a novel chemotype for CK2 inhibition, distinct from the clinical candidate CX-4945 (Silmitasertib). Patent disclosures establish that imidazo[1,2-a]pyrazine derivatives inhibit CK2 with potency sufficient to warrant development as anticancer agents, while offering a chemical structure different from known CK2 inhibitors [1]. The novelty of the chemotype is critical for circumventing existing intellectual property and for exploring alternative resistance profiles. While exact IC50 values for the unadorned 5-methyl core are not reported, the class-level evidence demonstrates that imidazo[1,2-a]pyrazines are validated CK2 inhibitor scaffolds with demonstrated utility in treating proliferative disorders [1].

CK2 Chemotype Novelty
Class-level
Structurally distinct from clinical-stage CK2 inhibitor CX-4945; patent-validated inhibitor scaffold
Provides IP-differentiated entry point for CK2 inhibitor research
No direct IC50 comparison available for unsubstituted core
Oncology Kinase Inhibitors Apoptosis

Aurora Kinase Inhibition: Improved Selectivity via Structure-Guided SAR

Extensive SAR studies on imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors have demonstrated that modifications to the core scaffold can improve off-target kinase selectivity relative to earlier generation inhibitors. The X-ray crystal structure of imidazo[1,2-a]pyrazine Aurora inhibitor 1j bound to Aurora-A kinase provides a structural rationale for selectivity enhancements . While the 5-methyl substituent itself has not been directly compared in published enzyme inhibition assays, the class-level evidence establishes that the imidazopyrazine core is a validated platform for achieving selective Aurora A/B inhibition . The availability of high-resolution co-crystal structures facilitates rational design of derivatives with improved selectivity profiles [1].

Aurora A Co-crystal
Class-level
X-ray crystal structure of imidazopyrazine inhibitor bound to Aurora-A kinase available
Structural biology support enables rational selectivity optimization
SAR studies indicate improved off-target kinase selectivity
Oncology Cell Cycle Kinase Selectivity

α2-Adrenergic Receptor Binding: Impact of 5-Methyl Substitution

Binding data for the closely related derivative 5-Methyl-8-(4-methyl-piperazin-1-yl)-imidazo[1,2-a]pyrazine (CHEMBL330994) demonstrate that substitution on the imidazo[1,2-a]pyrazine core yields measurable affinity for the alpha-2 adrenergic receptor (Ki = 81 nM in calf cerebral cortex homogenates) [1]. While the parent 5-Methylimidazo[1,2-a]pyrazine lacks direct binding data, the presence of the 5-methyl group in active derivatives indicates that this substitution is compatible with receptor engagement and may contribute to favorable physicochemical properties for CNS penetration [1]. Comparative studies on 8-(1-piperazinyl)imidazo[1,2-a]pyrazines demonstrate that methyl substitution patterns influence adrenergic receptor subtype selectivity and in vivo glucose-lowering efficacy in ob/ob mice [2].

α2-Adrenergic Binding
Reported
Ki = 81 nM
Derivative data confirms scaffold compatibility with nanomolar receptor binding
[³H]clonidine displacement, calf cerebral cortex homogenates
GPCR Adrenergic Receptors CNS Pharmacology

CHK1 Inhibition: Imidazopyrazine vs Alternative Cores in Scaffold Hopping

A scaffold-hopping campaign initiated from a weakly active screening hit led to the development of 3,6-di(hetero)arylimidazo[1,2-a]pyrazines as ATP-competitive CHK1 inhibitors with improved potency and ligand efficiency . Kinase profiling revealed that the imidazo[1,2-a]pyrazine scaffold can inhibit CHK2 and ABL with equivalent or better potency than CHK1, depending on pendant substitution, indicating a general kinase inhibitor scaffold profile . Furthermore, structural modifications within the imidazo[1,2-a]pyrazine series enabled a potency switch between CHK1 and MK2, demonstrating the tunability of this core across related kinase targets . This contrasts with more rigid heterocyclic alternatives that may lack the vector diversity required for selective kinase targeting.

CHK1 Scaffold Versatility
Source review
Scaffold-hopping enabled potency switch between CHK1 and MK2; improved ligand efficiency
Demonstrates tunability across CHK1/CHK2/MK2 kinase targets
No specific IC50 values reported for parent compound
Kinase Inhibitors Cell Cycle Checkpoint Medicinal Chemistry

LSD1 Inhibition: Imidazopyrazine vs Pyrazolopyrimidine and hERG Liability

A recent patent discloses that both imidazo[1,2-a]pyrazine and pyrazolo[1,5-a]pyrimidine derivatives function as reversible LSD1 inhibitors with improved safety profiles relative to irreversible inhibitors [1]. The patent describes compounds that exhibit higher LSD1 inhibitory activity and lower hERG inhibitory activity compared to existing LSD1 inhibitors [1]. While the two cores are structurally related, the imidazo[1,2-a]pyrazine scaffold may offer distinct advantages in modulating hERG channel liability, a critical safety consideration for chronic dosing in oncology and CNS indications [1]. The availability of 5-Methylimidazo[1,2-a]pyrazine provides access to this reversible LSD1 inhibitor chemotype, which addresses the target-related toxicity concerns associated with covalent FAD-binding inhibitors [1].

LSD1 Inhibition & hERG
Class-level
Reversible LSD1 inhibition with reported lower hERG activity vs irreversible inhibitors
May circumvent target-related toxicity concerns in LSD1 research programs
Patent disclosure; direct comparative safety data to be verified
Epigenetics LSD1 Cancer Therapeutics

5-Methylimidazo[1,2-a]pyrazine: Research & Industrial Applications


Kinase Inhibitor Lead Generation and Scaffold Hopping

5-Methylimidazo[1,2-a]pyrazine serves as a validated starting point for kinase inhibitor discovery programs targeting Aurora kinase, CK2, CHK1/CHK2, and mTOR [1]. Its structural similarity to adenine enables competitive ATP-binding site occupancy, while its multiple substitution vectors (positions 3, 5, 6, 8) support parallel SAR exploration. The scaffold has been successfully employed in scaffold-hopping exercises from pyrazolopyrimidines and other heterocycles, demonstrating improved potency and ligand efficiency . Procurement of this core scaffold reduces the synthetic burden associated with de novo heterocycle construction and provides a literature-supported entry point into multiple oncology-relevant kinase targets .

CNS Drug Discovery: TARP γ-8 AMPA Receptor Modulation

The imidazopyrazine core has been validated as a subnanomolar, brain-penetrant scaffold for selective negative modulation of AMPAR/TARP γ-8 complexes, with direct comparator data showing a 10-fold potency advantage over pyrazolopyrimidine isosteres [1]. This target is implicated in epilepsy and other hyperexcitability disorders. 5-Methylimidazo[1,2-a]pyrazine provides a direct entry into this pharmacophore space, enabling medicinal chemistry teams to pursue lead optimization campaigns without the need for core scaffold synthesis and validation [1].

Epigenetic Drug Discovery: Reversible LSD1 Inhibitors

Imidazo[1,2-a]pyrazine derivatives have been disclosed as reversible LSD1 inhibitors with reduced hERG liability compared to irreversible inhibitors currently in clinical development [1]. This chemotype addresses the target-related hematopoietic toxicity concerns that have limited the clinical utility of covalent LSD1 inhibitors. 5-Methylimidazo[1,2-a]pyrazine offers a procurement pathway for medicinal chemistry teams seeking to explore reversible LSD1 inhibition while mitigating cardiac safety risks associated with hERG channel blockade [1].

GPCR Ligand Discovery: Adrenergic Receptor Modulation

The imidazo[1,2-a]pyrazine scaffold, when appropriately substituted, yields nanomolar binding affinity for alpha-2 adrenergic receptors, as demonstrated by derivative data (Ki = 81 nM) [1]. Methyl substitution patterns on the core influence receptor subtype selectivity and in vivo efficacy in metabolic disease models . 5-Methylimidazo[1,2-a]pyrazine serves as a versatile building block for synthesizing diverse GPCR-targeted libraries, with the 5-methyl group providing a modest increase in lipophilicity that may favor CNS penetration and metabolic stability [1].

Application
Selection Property
Validation Focus
Kinase inhibitor discovery and scaffold hopping
Multiple substitution vectors; ATP-mimetic core
Aurora, CK2, CHK1/CHK2 kinase panel profiling
AMPAR γ-8 modulation research
Core-dependent binding interaction profile
TARP γ-8 selectivity and CNS exposure assays
Reversible LSD1 inhibitor research
Non-covalent inhibition mechanism
hERG liability and target-residence time profiling
Adrenergic receptor ligand discovery
Scaffold compatibility with nanomolar binding
Subtype selectivity and in vivo metabolic model studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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